molecular formula C30[13C]4H66 B1164620 10-PAHSA 13C4

10-PAHSA 13C4

Cat. No.: B1164620
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

10-PAHSA 13C4, with the CAS Number 2705244-93-3, is an isotopically labeled internal standard critical for the precise quantification of endogenous 10-PAHSA levels in complex biological matrices using liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) . This compound is a member of the branched fatty acid esters of hydroxy fatty acids (FAHFAs), a novel class of endogenous lipids with significant research interest due to their anti-diabetic and anti-inflammatory properties . In research settings, this compound is indispensable for lipidomic studies investigating metabolic health. FAHFAs, including Palmitic Acid-esters of Hydroxystearic Acids (PAHSAs), have been shown to enhance glucose tolerance, stimulate insulin secretion, and possess anti-inflammatory effects . Studies have revealed that circulating and tissue levels of these beneficial lipids are reduced in metabolic disorders; for instance, PAHSA levels are lower in the breast milk of obese mothers and in the serum of severely obese individuals . Consequently, accurate measurement of these compounds is fundamental to understanding their role in metabolic syndromes and inflammation. The incorporation of the stable carbon-13 label allows researchers to control for variability in extraction and ionization efficiency during mass spectrometry, ensuring highly reliable and reproducible analytical results. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C30[13C]4H66

Synonyms

10-[(1-oxohexadecyl-1,2,3,4-13C4)oxy]-octadecanoic acid

Origin of Product

United States

Biosynthesis and Enzymatic Pathways of 10 Pahsa

Identification of Precursors and Substrates in 10-PAHSA Biogenesis

The direct precursors for the synthesis of 10-PAHSA are palmitic acid and 10-hydroxystearic acid. bertin-bioreagent.com Palmitic acid is a common saturated sixteen-carbon fatty acid found widely in animals, plants, and microorganisms. atamanchemicals.comnih.govnih.gov 10-hydroxystearic acid is a hydroxy fatty acid, an octadecanoic acid (a saturated eighteen-carbon fatty acid) with a hydroxyl group at the tenth carbon position. nih.govuni.lu The formation of 10-hydroxystearic acid itself can occur through the enzymatic hydration of oleic acid, an eighteen-carbon monounsaturated fatty acid. google.commdpi.comwur.nl This hydration reaction is catalyzed by specific enzymes, such as oleate (B1233923) hydratase. google.commdpi.com Therefore, while palmitic acid and 10-hydroxystearic acid are the immediate substrates for the final esterification step, oleic acid serves as a precursor for the 10-hydroxystearic acid moiety.

Enzymatic Machinery Governing 10-PAHSA Synthesis

The formation of 10-PAHSA involves at least two key enzymatic steps: the generation of the 10-hydroxystearic acid moiety and the subsequent esterification of palmitic acid to this hydroxylated fatty acid. While the precise enzymes responsible for in vivo PAHSA synthesis are still under investigation, research has shed light on potential enzymatic activities involved. nih.govcas.cz

Hydroxylase-Mediated Formation of Hydroxystearic Acid Moiety

The introduction of the hydroxyl group at the C10 position of stearic acid, or more commonly, the hydration of the double bond at the C9 position of oleic acid to form 10-hydroxystearic acid, is mediated by hydroxylase or hydratase enzymes. Oleate hydratase (EC 4.2.1.53) is a known enzyme that catalyzes the hydration of oleic acid to produce 10-hydroxystearic acid. google.commdpi.com Studies have identified oleate hydratases from various microorganisms, such as Lactococcus garvieae, capable of performing this conversion. mdpi.com This enzymatic step is crucial for providing the necessary hydroxylated substrate for PAHSA synthesis.

Esterification of Palmitic Acid to Hydroxystearic Acid

The final step in 10-PAHSA biosynthesis is the esterification of palmitic acid to the hydroxyl group of 10-hydroxystearic acid. This reaction involves the formation of an ester bond between the carboxyl group of palmitic acid and the hydroxyl group at the C10 position of 10-hydroxystearic acid. Enzymes belonging to the class of lipid acyltransferases are considered likely candidates for catalyzing this esterification. diabetesjournals.org In vitro studies using cell and tissue lysates have demonstrated that enzymatic activity can produce PAHSAs from palmitoyl-CoA and hydroxystearic acid, suggesting the involvement of acyltransferase-like enzymes that transfer a fatty acyl group onto a hydroxy fatty acid. diabetesjournals.org Research is ongoing to specifically identify and characterize the enzymes responsible for catalyzing the formation of the ester bond in 10-PAHSA in vivo. nih.gov

Regulation of 10-PAHSA Biosynthesis in Response to Nutritional and Metabolic States

PAHSA levels, including likely 10-PAHSA, are subject to regulation influenced by nutritional and metabolic states. nih.govdiabetesjournals.org Studies in mice and humans have shown that PAHSA concentrations can be altered in conditions such as fasting, refeeding, insulin (B600854) resistance, and obesity. nih.govdiabetesjournals.org For instance, levels of multiple PAHSA isomers are reduced in the serum and subcutaneous adipose tissue of insulin-resistant individuals compared to insulin-sensitive individuals, and serum PAHSA levels correlate highly with insulin sensitivity. nih.govdiabetesjournals.orgnih.gov Adipose tissue is considered a major site of FAHFA synthesis, and factors affecting adipose tissue metabolism, such as glucose uptake regulated by GLUT4, can influence PAHSA levels. frontiersin.orgnih.govnih.gov The carbohydrate-responsive element-binding protein (ChREBP), a transcription factor involved in regulating lipid metabolism and de novo lipogenesis, has been implicated in the regulation of PAHSA production in adipose tissue. frontiersin.orgnih.gov Whole-body and adipose tissue-specific ChREBP knockout mice exhibit lower PAHSA concentrations. frontiersin.org This suggests that ChREBP may regulate PAHSA levels by affecting biosynthetic pathways. frontiersin.org The regulation of PAHSA levels appears to be tissue-specific and can vary between different PAHSA isomers. diabetesjournals.org

Isotopic Tracer Studies (e.g., 10-PAHSA 13C4) for Elucidating De Novo Synthesis Pathways

Isotopic tracer studies, utilizing compounds like 10-PAHSA labeled with stable isotopes such as 13C, are powerful tools for investigating the de novo synthesis pathways of lipids. By administering labeled precursors and tracking the incorporation of the isotopes into downstream products, researchers can gain insights into metabolic fluxes and identify biosynthetic routes. mdpi.comckisotopes.com

While direct studies specifically detailing the use of this compound were not extensively found in the search results, the principle of using 13C-labeled precursors to study PAHSA synthesis has been applied. For example, studies using 13C6-glucose as a tracer in adipocytes have shown how glucose carbons are channeled into different metabolic pathways, including those potentially leading to the fatty acid components of PAHSAs through de novo lipogenesis. nih.govcas.cz The incorporation of isotopes from labeled glucose into fatty acids like palmitic acid can be monitored, providing evidence for de novo synthesis of these precursors. nih.govcas.cz

Applying this methodology with a specifically labeled 10-PAHSA molecule, such as one with 13C isotopes incorporated into the palmitic acid moiety (e.g., palmitic acid-13C16) or the hydroxystearic acid moiety (e.g., 10-hydroxystearic acid-13C18), or even within the ester linkage region (like this compound, implying four 13C atoms at specific positions), would allow for direct tracing of the assembly of the 10-PAHSA molecule. By administering such a labeled tracer and analyzing its metabolic fate and the enrichment of its constituent parts or downstream products, researchers can directly confirm de novo synthesis of 10-PAHSA and quantify the rate of this process under different physiological conditions. Mass spectrometry-based techniques are essential for detecting and quantifying these labeled lipid species. ckisotopes.comnih.gov The use of specifically labeled isomers, like this compound, can help differentiate between different biosynthetic routes and tissue-specific synthesis.

Data from tracer studies, often presented as fractional synthesis rates or isotopic enrichment levels in various lipid pools, provide quantitative evidence for the contribution of de novo synthesis to the total pool of 10-PAHSA. While specific data tables for this compound were not retrieved, the methodology using 13C tracers in related lipid research, including studies on other PAHSA isomers and de novo lipogenesis, demonstrates the power of this approach in elucidating biosynthetic pathways. nih.govcas.czresearchgate.net

Metabolism and Catabolism of 10 Pahsa

Enzymatic Degradation Pathways of 10-PAHSA

The catabolism of PAHSAs is initiated by the hydrolysis of the ester bond linking the palmitic acid and the hydroxystearic acid. This process is carried out by several enzymes known as hydrolases.

Adipose Triglyceride Lipase (ATGL) and Hormone-Sensitive Lipase (HSL) are key enzymes in the breakdown of triacylglycerols (TAGs) and also play distinct roles in the metabolism of PAHSAs, particularly those stored within triacylglycerol estolides (TAG-estolides).

ATGL (Adipose Triglyceride Lipase): ATGL, especially when coactivated by CGI-58, efficiently liberates FAHFAs from TAG-estolides by hydrolyzing the FAHFA-glycerol ester bond. nih.govnih.gov This action releases the intact PAHSA molecule from its storage form. Research has shown that ATGL has a preference for substrates where the estolide branch point is closer to the glycerol ester bond. nih.gov ATGL is also involved in remodeling reactions that can lead to the formation of different TAG-estolide compositions. nih.govnih.gov The absence of ATGL significantly impairs the release of free PAHSAs from their TAG-estolide stores. researchgate.net

HSL (Hormone-Sensitive Lipase): HSL functions as a potent hydrolase for the estolide bond within both free FAHFAs and TAG-estolides. nih.govnih.gov This means HSL can break down the PAHSA molecule itself into its constituent fatty acid and hydroxy fatty acid. Studies in mice lacking HSL have shown an accumulation of FAHFAs and TAG-estolides in white adipose tissue, confirming HSL's significant role in their in vivo catabolism. nih.gov While ATGL is more efficient at releasing the entire FAHFA molecule from the glycerol backbone, HSL is more effective at hydrolyzing the bond within the FAHFA molecule itself. nih.govnih.gov

The distinct but complementary roles of these two lipases are summarized in the table below.

EnzymePrimary Role in PAHSA MetabolismSubstrate Preference
ATGL Releases intact PAHSAs from TAG-estolides (hydrolyzes FAHFA-glycerol bond).TAG-estolides with branch points near the glycerol backbone. nih.gov
HSL Hydrolyzes the estolide bond within PAHSAs, breaking them down into their constituent fatty acids.Both free FAHFAs and TAG-estolides. nih.gov

Beyond ATGL and HSL, which primarily act on PAHSAs within the context of triacylglycerol metabolism, other enzymes have been identified that directly hydrolyze the ester bond of free FAHFAs.

AIG1 and ADTRP: Using activity-based protein profiling, the transmembrane proteins AIG1 (Androgen-Induced Gene 1) and ADTRP (Androgen-Dependent TFPI-Regulating Protein) were identified as a novel class of threonine hydrolases. researchgate.net Both AIG1 and ADTRP specifically hydrolyze FAHFAs, including PAHSAs, but not other major lipid classes. researchgate.netresearchgate.net Genetic deletion or pharmacological inhibition of these enzymes in mice leads to decreased FAHFA hydrolysis activity and consequently elevated levels of endogenous FAHFAs in tissues like adipose tissue. researchgate.netwikipedia.org This confirms their role as key regulators of FAHFA levels in vivo. researchgate.net

Carboxyl Ester Lipase (CEL): CEL, a pancreatic enzyme involved in the digestion of dietary lipids, has also been validated as a FAHFA hydrolase. nih.govnih.gov Biochemical analyses have shown that CEL can hydrolyze PAHSAs and exhibits stereoselectivity, preferentially hydrolyzing the S-enantiomer of 9-PAHSA over the R-enantiomer. nih.govsci-hub.box This suggests a role for CEL in the digestion of dietary FAHFAs and in the stereospecific regulation of endogenous PAHSA levels. nih.gov

Formation and Mobilization from Triacylglycerol Estolides (TAG-Estolides)

Research has revealed that a significant portion of PAHSAs in the body exists not as free molecules but esterified to a glycerol backbone, forming a novel lipid class known as triacylglycerol-estolides (TAG-estolides). nih.govacs.org In this structure, a PAHSA molecule replaces one of the fatty acids typically found in a standard triacylglycerol.

Adipose tissue, in particular, serves as a major reservoir for these TAG-estolides, where their concentrations can be over 100-fold greater than that of free, nonesterified FAHFAs. acs.org This discovery points to TAG-estolides as a primary storage depot for PAHSAs. nih.gov The formation of these storage molecules has been demonstrated in adipocytes, where isotopically labeled PAHSAs were shown to be incorporated into TAG-estolides. nih.govacs.org

The mobilization of PAHSAs from these stores is a critical regulatory step controlled by lipolysis. The process is analogous to the breakdown of conventional TAGs:

Stimulus: Hormonal signals that stimulate lipolysis (e.g., during fasting) trigger the activation of lipases.

Enzymatic Action: ATGL is primarily responsible for the initial hydrolysis step, releasing the intact PAHSA molecule along with a diacylglycerol from the TAG-estolide. nih.govresearchgate.net

Release: The liberated free PAHSAs can then be released from the adipocyte into circulation to act on other tissues, or they can be further metabolized within the cell. researchgate.net

This storage and mobilization mechanism allows the body to maintain a stable reservoir of PAHSAs that can be released upon physiological demand, such as during fasting or cold exposure. researchgate.net

Metabolic Fate and Downstream Products of 10-PAHSA

Once 10-PAHSA is released from TAG-estolides or taken up by cells, its metabolic fate begins with the hydrolysis of its defining ester bond by enzymes like HSL, AIG1, ADTRP, or CEL. nih.govresearchgate.netnih.gov This cleavage yields two separate molecules: palmitic acid and 10-hydroxystearic acid . The subsequent metabolic pathways for each of these products are distinct.

Metabolic Fate of Palmitic Acid: Palmitic acid (a 16-carbon saturated fatty acid) is one of the most common fatty acids in the body, and its metabolic pathways are well-established. nih.gov Upon its release from 10-PAHSA, it enters the cellular fatty acid pool and can undergo several fates:

Beta-Oxidation: The primary catabolic pathway for fatty acids, beta-oxidation, occurs in the mitochondria. pharmaguideline.com Through a series of enzymatic reactions, the palmitic acid chain is sequentially shortened, producing acetyl-CoA, NADH, and FADH2. pharmaguideline.comcreative-proteomics.com The acetyl-CoA can then enter the citric acid cycle to generate ATP, providing energy for the cell. creative-proteomics.com

Re-esterification: Palmitic acid can be re-esterified into various complex lipids, including triacylglycerols for energy storage, phospholipids for membrane synthesis, and cholesteryl esters. wikipedia.orgnih.gov

Elongation and Desaturation: Palmitic acid can be elongated to form longer-chain saturated fatty acids, such as stearic acid, or desaturated to form monounsaturated fatty acids like palmitoleic acid. nih.gov

Metabolic Fate of 10-Hydroxystearic Acid: The metabolic fate of the 10-hydroxystearic acid component is less characterized in the scientific literature. As a hydroxy fatty acid, it may undergo pathways different from its non-hydroxylated counterpart, stearic acid. While stearic acid itself is readily converted to oleic acid by stearoyl-CoA desaturase-1 or undergoes beta-oxidation, the presence of the hydroxyl group on the 10th carbon of 10-hydroxystearic acid likely necessitates specific enzymatic machinery for its further catabolism. nih.govresearchgate.net It is plausible that it could also be subject to beta-oxidation, though potentially through modified pathways to accommodate the hydroxyl group. Further research is needed to fully elucidate the downstream metabolic products of this specific hydroxy fatty acid.

Application of 10-PAHSA 13C4 for Tracing Metabolic Turnover and Flux

Stable isotope tracing is a powerful technique used to follow the movement of atoms through metabolic pathways, providing quantitative information on the rates (fluxes) of synthesis, breakdown, and conversion of molecules in vivo. nih.govnih.gov The use of a specifically labeled compound like this compound, where four of the carbon atoms are the heavy isotope 13C, would allow researchers to precisely track the fate of the 10-PAHSA molecule within a biological system.

While specific studies detailing the use of 10-PAHSA labeled with four 13C atoms are not yet prevalent in the literature, the principles of metabolic flux analysis and existing studies with other labeled lipids provide a clear framework for its potential applications. nih.govnih.gov One study has successfully used a generic 13C4-PAHSA to demonstrate that these molecules are incorporated into TAG-estolides in adipocytes, confirming the existence of a synthesis pathway. nih.gov

The potential applications for a this compound tracer are extensive and would include:

Quantifying Turnover Rates: By introducing a known amount of this compound and measuring its dilution over time with the endogenous, unlabeled 10-PAHSA pool, researchers can calculate the rate at which the body produces and clears this specific lipokine. nih.gov

Tracing Tissue Distribution and Uptake: Following administration, the appearance of the 13C4 label in various tissues (e.g., adipose, liver, muscle, pancreas) can be measured by mass spectrometry. This would reveal the primary sites of 10-PAHSA uptake and action.

Mapping Metabolic Conversion: The 13C4 label can be tracked as 10-PAHSA is metabolized. For instance, researchers could determine the rate at which 10-PAHSA is incorporated into TAG-estolides by tracking the appearance of the 13C4 label in the TAG-estolide pool. nih.gov Conversely, upon stimulated lipolysis, the rate of release of labeled 10-PAHSA from these stores could be quantified.

Elucidating Downstream Pathways: By searching for the 13C4 label in other molecules, it would be possible to identify and quantify the downstream products of 10-PAHSA catabolism. For example, after hydrolysis, the label would be found on either the resulting palmitic acid or the 10-hydroxystearic acid, depending on the position of the labels in the precursor molecule. Tracking these labeled fragments through beta-oxidation or other pathways would provide definitive evidence of the metabolic fate of each component. researchgate.net

The table below outlines the hypothetical use of this compound in metabolic flux studies.

Experimental GoalMethodExpected Outcome
Determine whole-body turnover Administer this compound and measure the ratio of labeled to unlabeled 10-PAHSA in plasma over time. nih.govCalculation of the appearance and clearance rates of 10-PAHSA.
Identify sites of uptake Analyze various tissues for the presence of this compound after administration.Identification of tissues that actively take up 10-PAHSA.
Quantify storage and release Measure the incorporation of the 13C4 label into the TAG-estolide pool in adipose tissue and its subsequent release during lipolysis. nih.govDetermination of the flux of 10-PAHSA into and out of its storage reservoir.
Trace catabolic products Use mass spectrometry to search for 13C-labeled fragments derived from the breakdown of this compound. researchgate.netIdentification of the downstream metabolites of both the palmitic acid and 10-hydroxystearic acid moieties.

Molecular Mechanisms of Action of 10 Pahsa

Identification of Putative Receptors and Binding Partners

PAHSAs are known to interact with and activate specific G-protein coupled receptors (GPCRs), which are crucial mediators of their diverse physiological actions. nih.gov

Substantial evidence identifies G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), as a primary target for PAHSAs. cam.ac.uknih.govescholarship.org Studies have shown that PAHSAs are selective agonists for GPR40. cam.ac.ukescholarship.org The activation of this receptor is directly linked to many of the beneficial metabolic effects attributed to these lipids. cam.ac.uknih.gov

Upon binding, PAHSAs trigger a conformational change in GPR40, leading to the activation of the Gq/11 signaling pathway. reactome.org This activation stimulates Phospholipase C, which in turn produces inositol (B14025) 1,4,5-trisphosphate, ultimately causing the release of calcium from intracellular stores and an increase in cytosolic Ca+2 flux. cam.ac.uknih.govreactome.org Notably, this activation pathway does not involve an increase in intracellular cyclic AMP (cAMP). cam.ac.uknih.govescholarship.org The critical role of GPR40 is underscored by findings where blocking this receptor reverses the improvements in glucose tolerance and insulin (B600854) sensitivity observed in mice treated with PAHSAs. cam.ac.ukescholarship.org Furthermore, GPR40 inhibition directly blocks the ability of PAHSAs to enhance glucose-stimulated insulin secretion in human islets. cam.ac.ukescholarship.org

In addition to GPR40, G-protein coupled receptor 120 (GPR120), or Free Fatty Acid Receptor 4 (FFAR4), has been identified as another receptor for PAHSAs. nih.gov The activation of GPR120 by PAHSAs is particularly associated with enhancing insulin-stimulated glucose transport in adipocytes. nih.gov GPR120 is a known sensor for long-chain fatty acids and plays a role in various physiological processes, including adipogenesis and the secretion of incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1). mdpi.comresearchgate.net

ReceptorAlso Known AsPrimary Location of Action (PAHSA-related)Key Downstream Effect of PAHSA Activation
GPR40 FFAR1Pancreatic β-cells, Human IsletsAugments glucose-stimulated insulin secretion via Ca+2 flux. cam.ac.ukescholarship.orgreactome.org
GPR120 FFAR4AdipocytesEnhances insulin-stimulated glucose transport. nih.gov

Modulation of Intracellular Signaling Pathways

The interaction of 10-PAHSA with its receptors initiates a cascade of intracellular signaling events that modulate cellular function.

As a direct consequence of GPR40 activation, PAHSAs cause a significant increase in intracellular calcium (Ca+2) levels without altering cAMP. cam.ac.uknih.gov Beyond this, PAHSAs have been shown to influence other critical signaling pathways. In hepatocytes, PAHSAs can inhibit the cAMP/protein kinase A (PKA) signaling pathway, which contributes to the suppression of endogenous glucose production. nih.gov This effect is mediated through Gαi protein-coupled receptors. nih.gov

Furthermore, research on the 5-PAHSA isomer demonstrates that it can enhance the insulin signaling pathway by increasing the phosphorylation of Insulin Receptor Substrate 1 (IRS1) and Akt, a protein kinase that plays a key role in glucose metabolism and cell survival. nih.gov GPR120 activation is also known to lead to the phosphorylation of extracellular-signal-regulated kinase 1/2 (ERK1/2), another important signaling cascade involved in cell differentiation and proliferation. mdpi.comnih.gov

Signaling PathwayEffect of PAHSAMediating Receptor (if known)Consequence
Gq/11 -> PLC -> Ca+2 Activation / IncreaseGPR40Increased intracellular calcium, insulin secretion. cam.ac.ukreactome.org
cAMP/PKA InhibitionGαi-coupled receptorsSuppression of endogenous glucose production. nih.gov
Insulin Signaling (IRS1/Akt) Increased PhosphorylationNot specifiedEnhanced insulin sensitivity and glucose uptake. nih.gov
ERK1/2 Increased PhosphorylationGPR120Promotion of adipogenesis. mdpi.comnih.gov

Effects on Gene Expression and Protein Regulation

The signaling cascades initiated by 10-PAHSA ultimately lead to changes in the expression of specific genes and the regulation of protein function, which underlie its long-term physiological effects.

Activation of GPR120 signaling by fatty acids has been shown to promote adipogenesis by increasing the expression of peroxisome proliferator-activated receptor gamma (PPARγ), a master regulator of fat cell differentiation. mdpi.com In certain contexts, such as under high glucose conditions, PAHSAs have been observed to upregulate the expression of sterol regulatory element-binding protein 1c (SREBP1c) and its downstream target, fatty acid synthase (FAS), which are key genes involved in lipogenesis. nih.gov

PAHSAs also exert regulatory effects on inflammation. Chronic PAHSA treatment has been found to reduce the number of pro-inflammatory macrophages (CD11c+) in adipose tissue. nih.gov This includes a reduction in macrophages that produce the inflammatory cytokines interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), indicating a regulatory effect on the expression or secretion of these proteins. nih.gov

Biological Functions and Physiological Roles of 10 Pahsa

Regulation of Glucose Homeostasis and Insulin (B600854) Sensitivity in Pre-clinical Models

Studies in pre-clinical models have demonstrated a significant role for PAHSAs, including 10-PAHSA, in the regulation of glucose homeostasis and insulin sensitivity. PAHSA levels are often reduced in conditions of insulin resistance in both humans and mice, and these levels correlate positively with insulin sensitivity. ebi.ac.uknih.govnih.gov Administration of PAHSAs in mice has been shown to lower ambient glycemia and improve glucose tolerance. ebi.ac.uknih.gov This improvement may be partly due to enhanced glucose transport, as PAHSAs have been observed to augment insulin-stimulated glucose transport and GLUT4 translocation in adipocytes in vitro. nih.govescholarship.org Furthermore, PAHSAs can stimulate both insulin and GLP-1 secretion, contributing to improved glucose tolerance. ebi.ac.uknih.govnih.gov The effects on insulin secretion may involve the activation of G protein-coupled receptor 40 (GPR40). escholarship.orgresearchgate.netfrontiersin.org Chronic PAHSA treatment has also been shown to enhance the action of insulin to suppress endogenous glucose production (EGP) in mice. nih.gov

Data on the effect of PAHSA administration on glucose levels in mice:

TreatmentEffect on Ambient Glycemia (Mice)Effect on Glucose Tolerance (Mice)
PAHSA AdministrationLowers ebi.ac.uknih.govImproves ebi.ac.uknih.gov

Data on PAHSA levels and insulin sensitivity:

ConditionPAHSA Levels (Adipose Tissue & Serum)Correlation with Insulin Sensitivity
Insulin Resistance (Humans & Mice)Reduced ebi.ac.uknih.govnih.govPositive ebi.ac.uknih.gov

Role in Adipose Tissue Metabolism and Adipogenesis

Adipose tissue is a major site of PAHSA synthesis, and these lipids play a role in adipose tissue biology. frontiersin.orgcas.cz Low levels of PAHSAs have been associated with adipose tissue dysfunction, which is a contributor to systemic insulin resistance. researchgate.netnih.gov PAHSAs may locally influence adipose tissue to improve adipogenesis, potentially through a mechanism that does not directly involve the activation of PPARγ. researchgate.netnih.gov Increased adipose tissue lipogenesis is linked to enhanced insulin sensitivity, and mice with elevated lipogenesis in adipocytes show increased levels of FAHFAs, including PAHSAs. ebi.ac.uk Cold exposure, which promotes de novo lipogenesis in white adipose tissue, has also been shown to increase local production of PAHSAs. nih.gov

Anti-inflammatory Properties and Immune Modulation in Experimental Models

PAHSAs, including 10-PAHSA, possess anti-inflammatory properties and can modulate immune responses in experimental models. caymanchem.combertin-bioreagent.comebi.ac.uknih.govpnas.orgresearchgate.net They have been shown to reduce adipose tissue inflammation, which is often elevated in obese and insulin-resistant states. ebi.ac.uknih.govescholarship.orgfrontiersin.org The anti-inflammatory effects may be mediated, in part, through GPR120 (also known as FFAR4). nih.govresearchgate.netfrontiersin.orgpnas.org In models of colitis, PAHSA treatment has been found to regulate both innate and adaptive immune responses, preventing mucosal damage. pnas.orgnih.gov PAHSAs can attenuate dendritic cell activation and subsequent T cell proliferation and pro-inflammatory cytokine expression. nih.gov Studies in autoimmune diabetic mice models have shown that PAHSAs can attenuate immune responses, reducing T and B cell infiltration and T cell activation in the pancreas. nih.govjci.org

Data on the effect of PAHSA treatment on inflammatory markers in experimental models:

ModelEffect on Adipose Tissue InflammationEffect on Pro-inflammatory Cytokines/ChemokinesEffect on T Cell Activation
Obese, Insulin-Resistant MiceDecreases ebi.ac.uknih.govescholarship.orgfrontiersin.orgAttenuates nih.govReduces nih.govnih.govjci.org
Colitis Model (Mice)Not specified in snippetsReduces nih.govReduces nih.gov
Autoimmune Diabetes (Mice)Not specified in snippetsNot specified in snippetsReduces nih.govjci.org

Influence on Mitochondrial Function and Bioenergetics

While the provided information directly linking 10-PAHSA to specific mechanisms of mitochondrial function and bioenergetics is limited, PAHSAs are involved in metabolic processes that are intrinsically linked to mitochondrial activity, such as glucose and lipid metabolism and energy expenditure. frontiersin.orgnih.govfrontiersin.orgmdpi.comfrontiersin.org Research into the precise influence of 10-PAHSA on mitochondrial function and cellular bioenergetics is an area of ongoing investigation within the broader study of lipid metabolism and its impact on cellular energy dynamics.

Impact on Gut Microbiota and Host Metabolism Interactions

Recent research highlights the interplay between the gut microbiota and host metabolism, and PAHSAs appear to be involved in this interaction. Studies in mice suggest that the beneficial metabolic effects of PAHSAs, particularly on insulin sensitivity, are dependent on the presence of gut microbiota. researchgate.netbiorxiv.orgbroadinstitute.orgpnas.orgresearchgate.net Transfer of feces from PAHSA-treated mice to germ-free mice has been shown to transmit some of the insulin-sensitizing effects, indicating that PAHSA-induced changes in the gut microbiota contribute to these benefits. researchgate.netbiorxiv.orgbroadinstitute.orgpnas.orgresearchgate.net Specific bacterial species, such as Bacteroides thetaiotaomicron, have been identified as potentially playing a role in mediating the metabolic improvements observed with PAHSA treatment. researchgate.netbiorxiv.orgpnas.orgresearchgate.net

Physiological Implications of 10-PAHSA Isomers and Regioisomers

The PAHSA family includes various isomers and regioisomers, which are structurally similar but may have distinct biological activities. bertin-bioreagent.comresearchgate.netresearchgate.netcaymanchem.comnih.gov 10-PAHSA is one such regioisomer, where the palmitic acid is esterified at the 10th carbon of hydroxystearic acid. caymanchem.combertin-bioreagent.comcaymanchem.com Research indicates that different PAHSA isomers can exhibit varying potencies in their effects on glucose tolerance, insulin secretion, and anti-inflammatory properties. bertin-bioreagent.comresearchgate.netnih.gov For instance, while 5- and 9-PAHSA have been extensively studied for their anti-diabetic and anti-inflammatory effects, the specific activities of 10-PAHSA and other isomers are areas of continued investigation to fully understand their individual physiological implications. bertin-bioreagent.comnih.govnih.govoup.com The stereochemistry of PAHSAs, such as the (R)- and (S)-stereoisomers of 10-PAHSA, may also contribute to their biological roles. caymanchem.comresearchgate.netresearchgate.net

Pathophysiological Relevance of 10 Pahsa in Disease Models

Dysregulation of 10-PAHSA Levels in Metabolic Syndrome and Obesity Models

Metabolic syndrome is a cluster of interconnected conditions including obesity, hyperglycemia, dyslipidemia, and hypertension. mdpi.comnih.govusamv.ro Animal models are widely used to investigate the complex etiology and pathophysiological basis of metabolic syndrome and obesity. mdpi.comnih.govusamv.roscielo.br These models, such as diet-induced obesity (DIO) rodents or genetically modified strains like ob/ob and db/db mice, recapitulate many features of human metabolic syndrome. nih.govusamv.roscielo.brjst.go.jp

Studies have shown that levels of FAHFAs, including PAHSAs, are dysregulated in the context of insulin (B600854) resistance and obesity. acs.orgescholarship.org For instance, FAHFAs were found to be upregulated in a mouse model that was obese but protected from diabetes, suggesting a link between these lipids and improved metabolic health despite increased adiposity. acs.orgescholarship.org Conversely, serum and adipose tissue PAHSA levels have been reported to be lower in insulin-resistant humans compared to insulin-sensitive individuals, supporting the hypothesis that a deficiency in FAHFAs might contribute to metabolic disease. acs.org While these findings often refer to the broader class of PAHSAs or FAHFAs, they underscore the potential for 10-PAHSA, as a prominent PAHSA isomer, to be involved in the lipid dysregulation observed in metabolic syndrome and obesity models.

Animal models of diet-induced obesity, often utilizing high-fat diets, lead to features of metabolic syndrome, including increased body weight, visceral fat, hyperglycemia, hyperinsulinemia, glucose intolerance, and insulin resistance. jst.go.jpmdpi.com Such models are valuable for studying the impact of diet on metabolic pathways and the potential ameliorating effects of various substances. usamv.roscielo.br The observed changes in FAHFA levels in these models suggest that 10-PAHSA levels may also be altered, potentially contributing to or reflecting the metabolic state.

Role of 10-PAHSA in Type 2 Diabetes Pathogenesis (Pre-clinical Investigations)

Type 2 diabetes mellitus (T2DM) is characterized by insulin resistance and insufficient insulin secretion, with complex interactions between genetic and environmental factors contributing to its pathogenesis. researchgate.netnih.gov Pre-clinical investigations utilizing animal models have been crucial in understanding the mechanisms underlying T2DM. scielo.brresearchgate.net

FAHFAs, including PAHSAs, have demonstrated anti-diabetic activities in vivo. caymanchem.combiomol.comescholarship.org These effects include improving glucose tolerance and stimulating insulin secretion. caymanchem.combiomol.com The discovery of FAHFAs as a novel class of lipids upregulated in insulin-sensitive obese mice highlights their potential protective role against diabetes development. acs.orgescholarship.org While specific pre-clinical studies focusing exclusively on the role of 10-PAHSA in T2DM pathogenesis are less extensively detailed in the provided search results, the general findings regarding PAHSAs suggest that 10-PAHSA likely contributes to the observed anti-diabetic effects of this lipid class in animal models.

The pathogenesis of T2DM involves decreased peripheral glucose uptake, augmented endogenous glucose production, increased lipolysis, elevated free fatty acid levels, and impaired beta-cell function. nih.gov Adipocyte insulin resistance and inflammation are also significant contributors. nih.gov Given the reported anti-diabetic and anti-inflammatory properties of PAHSAs, 10-PAHSA may influence these pathways in pre-clinical models of T2DM.

Contribution to Non-Alcoholic Fatty Liver Disease (NAFLD) and Steatohepatitis (NASH) Development in Animal Models

Non-alcoholic fatty liver disease (NAFLD) and its progressive form, non-alcoholic steatohepatitis (NASH), are closely linked to metabolic syndrome and obesity. mdpi.comnih.govresearchgate.netijbs.com Animal models are essential for elucidating the pathogenesis of NAFLD/NASH and evaluating potential therapeutic interventions. nih.govresearchgate.net Common models include genetic models like ob/ob and db/db mice, and dietary models induced by high-fat diets or methionine and choline-deficient diets. mdpi.comnih.govresearchgate.netijbs.comnih.gov

Hepatic steatosis, the initial stage of NAFLD, involves the accumulation of triglycerides in the liver, driven by increased de novo lipogenesis, increased adipose tissue lipolysis, and impaired fatty acid oxidation and VLDL synthesis. ijbs.comnih.gov Progression to NASH involves inflammation, oxidative stress, and potentially fibrosis. nih.gov

While the provided search results discuss animal models of NAFLD/NASH in detail, specific findings on the direct contribution of 10-PAHSA to the development or amelioration of NAFLD/NASH in these models are not explicitly provided. However, given the link between NAFLD/NASH and metabolic dysfunction, and the reported roles of PAHSAs in improving glucose tolerance and having anti-inflammatory effects, it is plausible that 10-PAHSA plays a role in the context of fatty liver disease in animal models. Further research specifically investigating 10-PAHSA levels and its effects in well-characterized NAFLD/NASH animal models would be necessary to clarify its precise contribution.

Implications in Cardiovascular Disease Mechanisms (Experimental Models)

Cardiovascular disease (CVD) is a major complication of metabolic syndrome and type 2 diabetes. mdpi.comjst.go.jp Experimental models are crucial for understanding the pathophysiological mechanisms underlying CVD, including atherosclerosis and cardiac injury. ki.seresearchgate.netnih.gov These models range from cellular studies to in vivo animal models of hyperlipidemia, hypertension, and myocardial infarction. ki.seresearchgate.netnih.gov

Chronic inflammation and oxidative stress are key contributors to the development of atherosclerosis and cardiovascular injury. researchgate.netfrontiersin.orgnih.gov Endothelial dysfunction is also a significant factor in atherosclerotic CVD. ki.se While the search results highlight the importance of experimental models in studying CVD mechanisms and the involvement of inflammation and metabolic factors, direct evidence detailing the specific implications of 10-PAHSA in cardiovascular disease mechanisms in these models is limited in the provided snippets.

However, considering the reported anti-inflammatory properties of PAHSAs caymanchem.combiomol.comnih.govescholarship.org and the strong link between chronic inflammation and CVD, it is conceivable that 10-PAHSA could exert protective effects in experimental models of cardiovascular disease by mitigating inflammatory processes. Further experimental studies are needed to directly investigate the role of 10-PAHSA in various aspects of CVD pathogenesis in animal models.

Influence on Chronic Inflammatory Conditions (Cellular and Animal Studies)

Chronic inflammation is an underlying factor in the pathogenesis of numerous diseases, including metabolic syndrome, type 2 diabetes, and cardiovascular disease. mdpi.comusamv.ronih.govjacc.orgmdpi.com Cellular and animal studies are widely used to investigate the mechanisms of chronic inflammation and evaluate potential anti-inflammatory agents. nih.govrochester.edu

FAHFAs, including PAHSAs, have demonstrated anti-inflammatory activities in both in vivo animal models and in cell culture studies involving adipocytes and immune cells. caymanchem.combiomol.comnih.govescholarship.org For example, studies using LPS-induced inflammation models have shown that FAHFAs can have anti-inflammatory effects. nih.gov While the anti-inflammatory activity of endogenous FAHFAs at their normal concentrations might be modest, their conversion from pro-inflammatory hydroxy fatty acids could potentially help dampen inflammation. nih.gov

These findings suggest that 10-PAHSA, as a member of the PAHSA family, likely contributes to these observed anti-inflammatory effects in experimental settings. Cellular studies, such as co-cultures of adipocytes and macrophages, and animal models of inflammation, such as those induced by LPS injection, are valuable tools for dissecting the specific influence of 10-PAHSA on inflammatory pathways and the production of pro-inflammatory mediators. nih.gov

Mechanistic Insights from Studies Employing 10-PAHSA 13C4 in Disease Progression Models

Stable isotope-labeled compounds, such as this compound, are invaluable tools in lipidomics and metabolic research. These labeled versions are primarily used as internal standards for the accurate quantification of endogenous lipid species in biological samples from disease models. acs.orgnih.govqu.edu.qa By adding a known amount of the labeled internal standard to a sample, researchers can account for variations introduced during sample processing, extraction, and analysis by mass spectrometry. acs.orgnih.govqu.edu.qa

Studies investigating FAHFAs and PAHSAs in disease models frequently employ stable isotope-labeled internal standards to precisely measure the levels of various FAHFA isomers, including 10-PAHSA, in tissues and biofluids. acs.orgnih.gov For instance, 13C4-9-PAHSA and 13C16-5-PAHSA have been used as internal standards in lipid extraction protocols for analyzing FAHFAs in mouse adipose tissue and serum/plasma. acs.orgnih.gov

Advanced Analytical Methodologies for 10 Pahsa and Its Metabolites

Sample Preparation and Extraction Techniques for Complex Biological Matrices

Effective sample preparation is a critical initial step for the accurate analysis of lipids like 10-PAHSA in biological samples, which are inherently complex. nih.govatamanchemicals.comflybase.orgnrfhh.com The goal is to isolate the target analytes while removing interfering substances that could affect downstream analysis. Common approaches involve protein precipitation to remove abundant proteins, followed by liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the lipids of interest. nih.govatamanchemicals.comnrfhh.com Established lipid extraction methods, such as the Folch or Bligh-Dyer methods, are also utilized. nrfhh.com These techniques are essential to concentrate the analytes and clean up the sample matrix before introduction into sensitive analytical instruments. nih.govatamanchemicals.comflybase.org

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Based Quantification of 10-PAHSA

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a widely employed and powerful technique for the quantification of 10-PAHSA and related lipid species. nih.govatamanchemicals.comflybase.orguni.luuni.lunih.govthegoodscentscompany.com This hyphenated technique combines the separation power of liquid chromatography with the sensitivity and specificity of tandem mass spectrometry. atamanchemicals.com

Development of Targeted Lipidomics Assays

Targeted lipidomics assays are specifically developed to quantify defined sets of lipids, such as PAHSAs, within biological samples. flybase.org These assays are designed to provide precise measurements of specific lipid classes or individual lipid species, offering insights into their concentrations and potential biological roles. flybase.org The development of such assays for PAHSAs addresses the need for specialized methods to accurately measure these structurally complex lipids. flybase.org

Utilization of 10-PAHSA 13C4 as an Internal Standard for Absolute Quantification

For accurate and reproducible absolute quantification of 10-PAHSA and its related species by LC-MS/MS, the use of isotopically labeled internal standards is indispensable. atamanchemicals.comuni.luuni.lunih.govthegoodscentscompany.com this compound is specifically utilized as an internal standard in these analytical methods. Isotopically labeled standards, such as those incorporating 13C atoms, are chemically identical to their endogenous counterparts but possess a different mass due to the isotopic substitution. uni.luuni.lunih.govthegoodscentscompany.com This mass difference allows them to be distinguished by the mass spectrometer. Crucially, they behave in a manner highly similar to the endogenous analyte throughout the entire analytical workflow, including sample preparation, extraction, chromatographic separation, and ionization efficiency in the mass spectrometer. atamanchemicals.comuni.luuni.lunih.govthegoodscentscompany.com By adding a precisely known quantity of the this compound internal standard to each sample at an early stage of the preparation process, variations and losses that occur during sample handling and analysis can be effectively corrected for. atamanchemicals.comuni.luuni.lunih.govthegoodscentscompany.com The ratio of the endogenous 10-PAHSA signal to the this compound internal standard signal is used to calculate the absolute concentration of the endogenous analyte in the original sample. atamanchemicals.com For example, 10-PAHSA (16:0) 13C4 has been employed as an internal standard for the quantification of PAHSA 16:0 species. This approach significantly enhances the accuracy and reliability of the quantitative results. atamanchemicals.com

Multiple Reaction Monitoring (MRM) Strategies

Multiple Reaction Monitoring (MRM) is a highly selective and sensitive mass spectrometry technique commonly employed in LC-MS/MS for the quantification of target analytes like 10-PAHSA. atamanchemicals.comflybase.org In MRM, the mass spectrometer is programmed to monitor specific precursor ion to product ion transitions that are unique to the target molecule and its isotopically labeled internal standard. atamanchemicals.com For 10-PAHSA analysis, specific precursor ions corresponding to 10-PAHSA and this compound are selected, and their characteristic fragmentation patterns are monitored by detecting specific product ions. atamanchemicals.com This approach provides a high degree of specificity, allowing for the reliable detection and quantification of 10-PAHSA even within complex biological matrices, as it minimizes interference from co-eluting compounds. atamanchemicals.com MRM is a standard strategy in targeted lipidomics assays for PAHSAs. flybase.org

Challenges in Isomer and Regioisomer Differentiation

A significant analytical challenge in the study of 10-PAHSA and related lipids is the accurate differentiation and quantification of isomers and regioisomers. flybase.orguni.lu Isomers are compounds that share the same molecular formula but differ in the structural arrangement of their atoms. Regioisomers are a type of isomer where the functional group or substituent is in a different position on the main structure. Lipids, including PAHSAs, can exist as numerous isomers and regioisomers with very similar chemical properties and fragmentation patterns in mass spectrometry. flybase.orguni.lu This similarity in MS fragmentation makes it difficult to distinguish and quantify them based on mass data alone. uni.lu Effective chromatographic separation is therefore paramount to resolving these closely related species before they are introduced into the mass spectrometer. flybase.orguni.lu The use of specialized liquid chromatography columns and optimized gradients is crucial to achieve the necessary separation for accurate isomer and regioisomer differentiation in PAHSA analysis. flybase.orguni.lu

Chromatographic Separation Strategies for PAHSA Isomers

Chromatographic separation is a critical step in the analysis of PAHSAs, particularly for resolving the various regioisomers and stereoisomers that exist. Liquid chromatography-mass spectrometry (LC-MS) is the predominant technique employed for this purpose. bioscience.co.uknih.govresearchgate.net

Initial lipidomic methods using reversed-phase LC with C4 or C18 columns were effective for global lipid analysis but often lacked the resolution required to separate different PAHSA isomers. bioscience.co.uk This necessitated the development of optimized chromatographic conditions specifically tailored for PAHSA separation. Reversed-phase chromatography remains widely used, with studies demonstrating successful separation of PAHSA isomers, including 10-PAHSA, using C18 columns. bioscience.co.uk Optimized methods have utilized longer C18 columns (e.g., 250 x 2.0 mm, 3 µm particle size) with specific isocratic or gradient elution profiles. bioscience.co.ukescholarship.org

The separation of PAHSA regioisomers, which differ in the position of the ester linkage on the hydroxystearic acid backbone, is particularly challenging due to their highly similar chemical properties. bioscience.co.uknih.gov However, optimized LC methods have achieved resolution of multiple PAHSA isomers, such as 12-, 11-, 10-, 9-, 6-, 5-, and 4-PAHSA. bioscience.co.uk

Beyond regioisomers, PAHSAs can also exist as enantiomers (R- and S-forms) due to the chiral center at the hydroxylated carbon. Chiral chromatography is necessary to separate these stereoisomers. Studies have successfully employed chiral stationary phases, such as Lux Cellulose-3 or amylose-based columns, in conjunction with specific mobile phases (e.g., methanol/water/formic acid or methanol/isopropanol/trifluoroacetic acid) to resolve PAHSA enantiomers. nih.govresearchgate.net The choice of mobile phase modifiers is crucial, as their compatibility with downstream mass spectrometric detection, particularly in negative ionization mode often used for fatty acids, must be considered. nih.gov

While LC is the primary separation technique, some advanced approaches explore multidimensional mass spectrometry-based shotgun lipidomics to analyze FAHFAs without extensive chromatography, offering high sensitivity and specificity. researchgate.net

The detection and quantification of separated PAHSA isomers are typically performed using tandem mass spectrometry (MS/MS), often in Multiple Reaction Monitoring (MRM) mode. nih.gov This targeted approach allows for the selective detection of PAHSAs based on characteristic precursor-to-product ion transitions, providing high sensitivity and specificity in complex biological samples. nih.gov Monitoring multiple transitions per metabolite enhances identification confidence, and the relative ratios of these transitions can be isomer-dependent. nih.gov

Advanced Techniques for In Vivo Tracing and Flux Analysis with this compound

Stable isotope labeling, particularly with carbon-13 (13C), is a powerful technique for tracing the metabolic fate of lipids like PAHSAs in vivo and for quantifying metabolic fluxes. bitesizebio.comfrontiersin.orgnih.govisotope.comisotope.com this compound is a specifically designed isotopically labeled form of 10-PAHSA used in these advanced analytical workflows. bioscience.co.ukcaymanchem.comglpbio.com

This compound is primarily utilized as an internal standard for the accurate quantification of endogenous 10-PAHSA by GC- or LC-MS. bioscience.co.ukcaymanchem.comglpbio.com The incorporation of four 13C atoms at specific positions (1, 2, 3, and 4) within the palmitic acid portion of the molecule provides a distinct mass tag that allows it to be differentiated from the unlabeled endogenous 10-PAHSA during mass spectrometric analysis. caymanchem.comglpbio.com This is crucial for compensating for matrix effects and variations in sample processing and instrument performance, leading to more accurate quantitative results. mdpi.com

In the context of in vivo tracing and metabolic flux analysis (MFA), stable isotopes like 13C are introduced into a biological system, typically as labeled substrates. bitesizebio.comfrontiersin.orgnih.gov The incorporation of the isotopic label into downstream metabolites is then measured over time using techniques like LC-MS or GC-MS. frontiersin.orgnih.govnih.govnih.gov By analyzing the patterns of isotopic labeling in relevant metabolites, researchers can infer the activity of metabolic pathways and quantify metabolic fluxes. frontiersin.orgnih.govresearchgate.net

While direct tracing of this compound through metabolic pathways might be complex due to its structure, the principles of stable isotope tracing are highly relevant to understanding PAHSA metabolism. For instance, studies investigating lipid metabolism and de novo lipogenesis, processes linked to PAHSAs, commonly employ 13C-labeled substrates like 13C-glucose to trace carbon flow into lipids. nih.gov The analytical techniques developed for measuring labeled metabolites in such studies, particularly using LC-MS/MS with high sensitivity and the ability to distinguish isotopologues, are directly applicable to studies involving labeled PAHSAs or their precursors. nih.govmasseycancercenter.org

The use of 13C-labeled PAHSA standards, such as this compound, is particularly recommended in quantitative lipidomics to ensure accurate retention time alignment and reliable identification of endogenous PAHSA isomers, as heavily deuterated standards can sometimes exhibit different chromatographic behavior. mdpi.com High-resolution mass spectrometry can further enhance the ability to distinguish between different labeling patterns and precisely quantify isotopologues. nih.gov

Chemical Synthesis and Derivatization Strategies for 10 Pahsa 13c4 in Research

Synthetic Routes for Production of Isotopically Labeled 10-PAHSA (13C4)

The synthesis of 10-PAHSA 13C4 involves a multi-step process that begins with the appropriately labeled fatty acid. The most common strategy is the esterification of 10-hydroxystearic acid (10-HSA) with a commercially available, isotopically labeled palmitic acid containing four carbon-13 atoms.

The key starting material for this synthesis is Palmitic acid-1,2,3,4-13C4 . This labeled fatty acid is commercially available and serves as the source of the isotopic label in the final product.

Starting MaterialCAS NumberChemical FormulaMolecular Weight
Palmitic acid-1,2,3,4-13C4287100-89-4CH3(CH2)11(¹³CH2)3¹³CO2H260.39 g/mol

The general synthetic approach involves the coupling of 10-hydroxystearic acid with Palmitic acid-1,2,3,4-13C4. This esterification reaction is typically carried out in the presence of a catalyst, such as a macroporous ion exchange resin, in a batch reactor. The reaction conditions, including temperature, molar ratio of reactants, and catalyst loading, are optimized to maximize the yield of the desired ester, methyl palmitate. While specific details for the large-scale synthesis of various fatty acid esters of hydroxy fatty acids (FAHFAs) have been developed, the fundamental principle of esterification remains the core of the process. nih.gov

The synthesis of various FAHFA regioisomers has been achieved through efficient, regiospecific total synthesis, which could be adapted for isotopically labeled versions. These synthetic strategies allow for the production of highly enantioenriched PAHSAs, which is crucial for studying the stereospecific aspects of their biological activity. nih.govnih.gov

Characterization and Purity Assessment of Synthesized this compound Standards

Once synthesized, the this compound standard must undergo rigorous characterization and purity assessment to ensure its suitability as an internal standard. This process typically involves a combination of chromatographic and spectroscopic techniques.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the primary tool for both characterization and purity analysis. High-resolution mass spectrometry provides an accurate mass measurement, confirming the incorporation of the four carbon-13 isotopes. The mass shift of +4 compared to the unlabeled 10-PAHSA is a key identifier. Tandem mass spectrometry (MS/MS) is used to confirm the structure by analyzing the fragmentation pattern of the molecule. The purity is determined by analyzing the synthesized material via LC-MS and assessing the area of the main peak relative to any impurity peaks. For use as an internal standard, a purity of ≥95% is generally required.

Nuclear Magnetic Resonance (NMR) Spectroscopy can also be employed to confirm the structure and isotopic labeling of the synthesized standard. While not routinely used for purity assessment in this context, ¹H and ¹³C NMR can provide detailed structural information.

The table below summarizes the key analytical techniques used for characterization and purity assessment:

Analytical TechniquePurposeKey Parameters
LC-MS/MS Structure confirmation and Purity assessmentAccurate mass measurement, Fragmentation pattern, Peak area integration
NMR Spectroscopy Structure confirmationChemical shifts, Coupling constants

The use of ¹³C-labeled standards is strongly recommended over deuterated standards for quantitative analysis, as heavily deuterated standards can exhibit a significant retention time shift relative to the endogenous analyte, which can complicate data analysis. nih.gov

Preparation of Derivatized 10-PAHSA for Specific Analytical Techniques

To enhance the sensitivity and selectivity of detection, particularly in mass spectrometry, 10-PAHSA and its isotopically labeled standard can be chemically derivatized. Derivatization is especially useful for improving ionization efficiency in electrospray ionization (ESI) mass spectrometry. bioscience.co.ukrsc.org

A common derivatization strategy for FAHFAs involves targeting the carboxylic acid group. One effective method is the use of 2-dimethylaminoethylamine (DMED) . This reagent converts the carboxylic acid into a tertiary amine, which is readily protonated in the positive ion mode of ESI-MS, leading to a significant enhancement in signal intensity. nih.govnih.govresearchgate.net

The derivatization procedure with DMED typically involves the following steps:

Activation of the Carboxylic Acid: The carboxylic acid of this compound is activated using a coupling reagent, such as 2-chloro-1-methylpyridinium iodide (CMPI), in the presence of a base like triethylamine (TEA). nih.gov

Amide Formation: The activated carboxylic acid then reacts with DMED to form the corresponding amide derivative. nih.govnih.gov

This derivatization not only improves sensitivity but can also provide characteristic fragmentation patterns in MS/MS analysis, aiding in the structural confirmation of the analyte. nih.gov

Considerations for Stability and Storage of Labeled 10-PAHSA Standards

The stability of isotopically labeled standards is crucial for maintaining the accuracy and precision of quantitative methods over time. While specific long-term stability studies for this compound are not extensively published, recommendations can be drawn from data on related compounds and general guidelines for fatty acid standards.

Storage Conditions: For long-term stability, this compound standards are typically stored at low temperatures. Based on information for the related 9-PAHSA 13C4 standard, the following storage conditions are recommended:

-20°C: For use within one month. medchemexpress.com

-80°C: For use within six months. medchemexpress.com

The standard is usually supplied as a solution in an organic solvent, such as methyl acetate. It is important to prevent solvent evaporation and repeated freeze-thaw cycles, which can affect the concentration and integrity of the standard. It is advisable to aliquot the standard into smaller, single-use vials to minimize degradation. medchemexpress.com

Factors Affecting Stability: Several factors can influence the stability of fatty acid esters like this compound:

Temperature: Higher temperatures can accelerate degradation.

Light: Exposure to light can cause photo-oxidation.

Oxygen: The presence of oxygen can lead to oxidation of the fatty acid chains.

To mitigate these effects, it is recommended to store the standards in amber vials to protect them from light and to purge the vials with an inert gas, such as nitrogen or argon, before sealing to displace oxygen. Encapsulation techniques have also been reviewed as a promising solution to increase the storage stability of essential fatty acids by protecting them from oxidation.

The following table summarizes the recommended storage and handling practices for this compound standards:

ParameterRecommendationRationale
Storage Temperature -20°C (short-term) or -80°C (long-term)To minimize chemical degradation.
Container Amber glass vialsTo protect from light-induced degradation.
Atmosphere Inert gas (e.g., nitrogen, argon)To prevent oxidation.
Handling Aliquot into single-use vialsTo avoid repeated freeze-thaw cycles and solvent evaporation.

By adhering to these synthesis, characterization, and handling protocols, researchers can ensure the quality and reliability of this compound as an internal standard, leading to more accurate and reproducible results in the quantification of this important class of bioactive lipids.

Future Research Directions and Translational Perspectives Pre Clinical

Elucidation of Novel Physiological Roles and Mechanisms of Action

While initial studies have established PAHSAs as anti-diabetic and anti-inflammatory lipids, the full spectrum of their physiological roles remains to be uncovered. nih.gov Future research must aim to dissect the precise molecular mechanisms through which 10-PAHSA exerts its beneficial effects. Current evidence suggests that PAHSAs improve glucose tolerance and insulin (B600854) sensitivity by enhancing insulin's ability to suppress endogenous glucose production and augmenting glucose uptake in muscle and heart tissues. nih.gov The mechanisms are believed to be multifaceted, involving both direct and indirect effects, such as communication between adipose tissue and the liver. nih.gov

A key proposed mechanism is the inhibition of lipolysis in adipose tissue, which reduces the flow of substrates for gluconeogenesis to the liver. nih.govresearchgate.net Furthermore, PAHSAs have been shown to augment glucose-stimulated insulin secretion (GSIS) and may interact with G-protein coupled receptors like GPR40. pnas.orgnih.gov Beyond metabolic control, emerging evidence points to broader roles. Studies on the 9-PAHSA isomer suggest potential in improving cardiovascular complications by promoting autophagic flux in the myocardium and ameliorating cognitive decline associated with diabetes by inhibiting oxidative stress. frontiersin.orgnih.govresearchgate.net Investigating whether 10-PAHSA shares these cardio- and neuro-protective roles is a crucial next step. Additionally, the interaction with the gut microbiota appears essential for mediating some of the metabolic benefits of PAHSAs, opening a new avenue of research into their effects on gut health and systemic inflammation. pnas.orgnih.gov

Discovery and Characterization of Additional Biosynthetic or Catabolic Enzymes

A significant gap in the current understanding of PAHSA biology is the identity of the enzymes responsible for their synthesis and degradation in vivo. researchgate.net The discovery of these biosynthetic and catabolic enzymes is a high-priority research area. Identifying these enzymes would allow for a deeper understanding of how 10-PAHSA levels are regulated under various physiological and pathological conditions. This knowledge is fundamental for developing therapeutic strategies that aim to modulate endogenous 10-PAHSA concentrations by either enhancing its production or inhibiting its breakdown. Unraveling these enzymatic pathways will provide novel targets for drug development and a more precise understanding of the lipid's role in metabolic homeostasis.

Integration with Multi-Omics Approaches (e.g., Proteomics, Transcriptomics, Microbiomics)

To gain a holistic understanding of 10-PAHSA's biological impact, future research must integrate multi-omics approaches. nih.govomicstutorials.comnih.gov System-wide analyses combining proteomics, transcriptomics, metabolomics, and microbiomics can reveal the complex networks and pathways modulated by 10-PAHSA. For instance, functional profiling of the gut metagenome and metabolome in PAHSA-treated preclinical models has already identified specific changes in bacterial species and lipid signatures linked to improved insulin sensitivity. pnas.orgnih.gov Proteomics techniques have also helped identify the regulation of autophagy-related pathways by PAHSAs in the context of diabetic cardiomyopathy. frontiersin.org A comprehensive multi-omics strategy will be invaluable for discovering novel biomarkers of 10-PAHSA activity, identifying new therapeutic targets within its downstream signaling pathways, and elucidating the intricate interplay between this lipid, host genetics, and the gut microbiome. omicstutorials.comspringernature.com

Development of Pre-clinical Models for Therapeutic Modalities Targeting 10-PAHSA Pathways

The development and refinement of preclinical models are critical for evaluating the therapeutic potential of targeting 10-PAHSA pathways. nih.govnih.gov Current research heavily relies on models of diet-induced obesity and insulin resistance, such as mice fed a high-fat diet (HFD), as well as genetic models of type 2 diabetes like the db/db mouse. nih.govpnas.orgfrontiersin.org These models have been instrumental in demonstrating the efficacy of PAHSA administration in improving metabolic parameters. nih.govmdpi.com Future efforts should focus on creating more sophisticated models, including genetically engineered mouse models (GEMMs), that allow for the specific manipulation of PAHSA biosynthetic or signaling pathways. nih.gov Developing patient-derived xenograft (PDX) models or humanized organoid systems could also provide more accurate predictions of human responses to 10-PAHSA-based therapies. nih.gov

Preclinical ModelPrimary Application in PAHSA ResearchKey Findings
High-Fat Diet (HFD)-Induced Obese MiceStudying insulin resistance and glucose intolerancePAHSA administration improves insulin sensitivity and glucose tolerance. nih.gov
Aged Chow-Fed MiceModeling age-related insulin resistancePAHSAs enhance insulin action and glucose-stimulated insulin secretion. nih.govnih.gov
db/db MiceGenetic model of type 2 diabetes and its complications9-PAHSA improves diabetic cardiomyopathy and may alleviate cognitive decline. frontiersin.orgnih.gov
Germ-Free (GF) MiceInvestigating the role of the gut microbiotaThe gut microbiota is essential for some of the metabolic benefits of PAHSAs in HFD-fed mice. pnas.org

Advancements in In Vivo Imaging and Tracing Techniques Utilizing Labeled 10-PAHSA

Understanding the pharmacokinetics and biodistribution of 10-PAHSA is essential for its development as a therapeutic agent. Labeled compounds, such as 10-PAHSA 13C4, are pivotal for this purpose. cvmh.fr While its primary current use is as an internal standard for quantification, the stable 13C isotope label provides a powerful tool for in vivo tracing studies. caymanchem.comglpbio.comisotope.com Advanced imaging modalities, such as magnetic resonance spectroscopy (MRS), could potentially be adapted to track the metabolic fate of 13C-labeled 10-PAHSA non-invasively. nih.gov This would provide unprecedented insight into which tissues take up 10-PAHSA, how it is metabolized, and where it exerts its biological effects. Developing novel imaging probes and adapting existing high-resolution imaging techniques will be crucial to visualizing the dynamic behavior of this lipid within a living organism, moving beyond static measurements in tissue homogenates. royalsocietypublishing.orgfrontiersin.orgresearchgate.net

Methodological ChallengePotential ImpactProposed Solution / Future Direction
Variability in High-Fat DietsDifferent degrees of insulin resistance and metabolic dysfunction.Standardization of diet composition and reporting.
Use of Bioactive Vehicles (e.g., olive oil)Confounding results and masking PAHSA-specific effects. nih.govUse of inert vehicles and appropriate vehicle controls.
Lack of Validated LC-MS ProtocolsInaccurate quantification of PAHSA isomers. nih.govDevelopment and implementation of standardized, validated analytical methods.
Differences in Animal ModelsVariations in genetic background and microbiome influencing outcomes. nih.govDetailed reporting of animal source, strain, and housing conditions.
Discrepancies in Dosing and DurationAcute vs. chronic effects may differ significantly. nih.govSystematic studies to determine optimal treatment regimens.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.